molecular formula C7H6Br2 B1294801 2,4-Dibromotoluene CAS No. 31543-75-6

2,4-Dibromotoluene

Cat. No.: B1294801
CAS No.: 31543-75-6
M. Wt: 249.93 g/mol
InChI Key: GHWYNNFPUGEYEM-UHFFFAOYSA-N
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Description

2,4-Dibromotoluene: is an organic compound with the molecular formula C₇H₆Br₂ . It is a derivative of toluene, where two hydrogen atoms on the benzene ring are replaced by bromine atoms at the 2 and 4 positions. This compound is a light yellow to green liquid at room temperature and is primarily used in organic synthesis and as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4-Dibromotoluene can be synthesized through the bromination of toluene. The process involves the reaction of toluene with bromine in the presence of a catalyst such as iron(III) bromide or aluminum bromide. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete bromination at the desired positions .

Industrial Production Methods: In an industrial setting, the bromination of toluene is carried out in large reactors with controlled temperature and pressure conditions. The use of continuous flow reactors allows for better control over the reaction parameters, leading to higher yields and purity of the final product. The brominated product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromotoluene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles such as hydroxide ions, amines, or thiols.

    Oxidation Reactions: The methyl group in this compound can be oxidized to form 2,4-dibromobenzaldehyde or 2,4-dibromobenzoic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The bromine atoms can be reduced to hydrogen atoms using reducing agents such as zinc in acetic acid.

Common Reagents and Conditions:

Major Products Formed:

    Substitution: 2,4-dihydroxytoluene, 2,4-diaminotoluene.

    Oxidation: 2,4-dibromobenzaldehyde, 2,4-dibromobenzoic acid.

    Reduction: Toluene.

Scientific Research Applications

2,4-Dibromotoluene is used in various scientific research applications, including:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.

    Biological Studies: It is employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

    Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of 2,4-dibromotoluene involves its interaction with various molecular targets and pathways. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms on the benzene ring. In oxidation reactions, the methyl group is converted to an aldehyde or carboxylic acid through the transfer of oxygen atoms from the oxidizing agent. In reduction reactions, the bromine atoms are replaced by hydrogen atoms through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

Uniqueness of 2,4-Dibromotoluene: this compound is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and properties. The presence of bromine atoms at the 2 and 4 positions makes it a valuable intermediate in organic synthesis, allowing for selective functionalization and modification of the benzene ring .

Properties

IUPAC Name

2,4-dibromo-1-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6Br2/c1-5-2-3-6(8)4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHWYNNFPUGEYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID0067632
Record name 2,4-Dibromotoluene
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Molecular Weight

249.93 g/mol
Source PubChem
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CAS No.

31543-75-6
Record name 2,4-Dibromo-1-methylbenzene
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Record name 2,4-Dibromotoluene
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Record name Benzene, 2,4-dibromo-1-methyl-
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Record name 2,4-Dibromotoluene
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Record name 2,4-DIBROMOTOLUENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 2,4-dibromotoluene deoxyriboside interact with DNA and what are the downstream effects?

A1: The study investigates this compound deoxyriboside's behavior within DNA duplexes, not as a drug targeting a specific biological pathway. It examines how this nonpolar analogue, when incorporated into DNA strands, affects DNA stability and base pairing interactions.

  • Stacking Interactions: this compound deoxyriboside exhibits stronger stacking interactions compared to natural thymine. [] This means it contributes more to the stability of the DNA helix through hydrophobic interactions with neighboring bases. The larger size and increased hydrophobicity of the dibromo substituents contribute to this enhanced stacking. []
  • Base Pairing: While it can still pair with natural bases like adenine, the pairing is weaker than the natural thymine-adenine pairing. [] Interestingly, the study found that pairing between two nonpolar analogues, including those containing this compound, can be significantly more stable, even rivaling natural base pairs in some cases. []

    Q2: How does the structure of this compound deoxyriboside relate to its impact on DNA stability?

    A2: The study highlights the structure-activity relationship by comparing this compound deoxyriboside with other nonpolar thymidine analogues of increasing size. []

    • Dibromotoluene Group: This bulky, hydrophobic group is key to the enhanced stacking interactions observed. The study shows a correlation between the size and hydrophobicity of this group (increasing from hydrogen to iodine in the analogue series) and the strength of stacking. [] Larger, more hydrophobic groups lead to stronger stacking.

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